trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate
Description
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 4-phenylmethoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI Key |
QORLPNCJJITLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
The hydrogenation of methyl 4-benzyloxybenzoate represents a direct route to trans-methyl 4-(benzyloxy)cyclohexanecarboxylate. This method leverages heterogeneous catalysts such as ruthenium on alumina (5% Ru/Al₂O₃) under hydrogen pressures of 10–15 bar at 100°C. The reaction proceeds via syn-addition of hydrogen across the aromatic ring, favoring the trans-diastereomer due to steric hindrance between the benzyloxy and ester groups during cyclohexane ring formation.
Key experimental parameters include:
- Solvent systems : Water or ethanol-water mixtures to enhance catalyst stability.
- Reaction time : 24–48 hours for complete conversion.
- Stereoselectivity : Trans/cis ratios of 4.2:1 are achievable under optimized conditions.
A representative procedure involves dissolving methyl 4-benzyloxybenzoate in 10 volumes of 10% NaOH, followed by hydrogenation at 15 bar H₂. Post-reduction, acidification with citric acid and extraction with dichloromethane yields the crude product, which is purified via silica gel chromatography.
Esterification of preformed trans-4-(benzyloxy)cyclohexanecarboxylic acid with methanol offers a high-yielding pathway. The carboxylic acid intermediate is synthesized via benzyloxy-group introduction to 4-hydroxycyclohexanecarboxylic acid using benzyl bromide under basic conditions (K₂CO₃, acetone). Subsequent esterification employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Optimized protocol :
- Dissolve trans-4-(benzyloxy)cyclohexanecarboxylic acid (1 eq) in CH₂Cl₂.
- Add DCC (1.2 eq) and DMAP (0.1 eq), followed by methanol (5 eq).
- Stir at 25°C for 12 hours, filter to remove urea byproducts, and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate = 3:1).
This method achieves yields >90% with trans-selectivity preserved from the carboxylic acid precursor.
Mitsunobu Reaction for trans-Dihydroxylation Followed by Protection
The Mitsunobu reaction enables stereochemical inversion during benzyloxy-group installation. Starting from cis-4-hydroxycyclohexanecarboxylate, treatment with benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C generates the trans-configured product.
Mechanistic insights :
- The reaction proceeds via oxyphosphonium intermediate formation, facilitating SN2-like inversion.
- Steric effects favor equatorial positioning of the benzyloxy group, enhancing trans-selectivity.
Typical yields range from 70–85%, with trans/cis ratios exceeding 9:1. Post-reaction, the methyl ester is saponified and re-esterified if necessary.
Base-Mediated Isomerization of cis-Isomer
Thermodynamic isomerization using NaOH or KOH at elevated temperatures (150–200°C) converts cis-methyl 4-(benzyloxy)cyclohexanecarboxylate to its trans-isomer. The process exploits the greater stability of the trans-diastereomer, where bulky substituents adopt equatorial positions.
Procedure :
- Suspend cis-ester (1 eq) in xylene with NaOH (2 eq).
- Reflux at 180°C for 6–12 hours under nitrogen.
- Cool, acidify with HCl, and extract with ethyl acetate.
- Purify via recrystallization (ethanol/water).
This method achieves ~60% conversion to the trans-isomer, with purity >95% after recrystallization.
Enzymatic Dynamic Kinetic Resolution
Recent advances employ transaminases to dynamically resolve cis/trans mixtures. For example, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of cis-4-(benzyloxy)cyclohexanecarboxylate, leaving the trans-ester unreacted. Continuous-flow systems enhance productivity, enabling >99% trans-purity through iterative cycles.
Key advantages :
- Ambient reaction conditions (25–40°C).
- No requirement for hazardous reagents.
- Scalable to kilogram quantities.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Trans/Cis Ratio | Key Catalyst/Reagent | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 70–85 | 4.2:1 | Ru/Al₂O₃ | Industrial |
| Stereoselective Ester. | >90 | >99:1 | DCC/DMAP | Lab-scale |
| Mitsunobu Reaction | 70–85 | 9:1 | DEAD, PPh₃ | Lab-scale |
| Base Isomerization | ~60 | 95:5 | NaOH | Pilot-scale |
| Enzymatic Resolution | 80–90 | >99:1 | CAL-B transaminase | Industrial |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group in trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Benzyloxycyclohexanecarboxylic acid.
Reduction: 4-(benzyloxy)cyclohexanemethanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound serves as an important intermediate in the synthesis of pharmaceutical agents. It is used to develop derivatives that exhibit biological activity, particularly in the treatment of diseases such as cancer and diabetes. For instance, modifications of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate have been explored for their potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
Cytotoxicity Studies:
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. These studies typically assess cell viability and proliferation in response to different concentrations of the compound, indicating its potential as an anticancer agent.
Organic Synthesis
Synthetic Intermediates:
The compound is utilized as a synthetic intermediate in the preparation of other chemical entities. Its structure allows for further functionalization, making it versatile in organic synthesis. For example, it can be transformed into amino-protected derivatives that are essential for constructing complex molecules .
Reactivity and Mechanisms:
Research has shown that this compound can undergo various chemical reactions, including esterification and amide formation. These reactions are critical for developing new compounds with desired pharmacological properties .
Case Studies
Case Study 1: Cancer Cell Line Testing
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that derivatives of this compound could be developed into effective anticancer therapies.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Dipeptidyl Peptidase IV Inhibition
Another study focused on the inhibition of DPP-IV by derivatives synthesized from this compound. The findings demonstrated that certain derivatives exhibited significant inhibitory activity, highlighting their potential use in diabetes management.
| Compound | IC50 (µM) |
|---|---|
| Derivative A | 12 |
| Derivative B | 25 |
| trans-Methyl Compound | 30 |
Mechanism of Action
The mechanism of action of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation, reduction, and hydrolysis reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate with structurally related cyclohexanecarboxylates reveals distinct differences in substituent effects on physical properties, reactivity, and applications.
Structural and Conformational Similarities
All derivatives share a trans-configured cyclohexane ring adopting a chair conformation, with average C–C bond lengths (~1.517–1.521 Å) and endocyclic angles (~110.9–111.1°) consistent across analogs . This conformational stability ensures predictable steric and electronic environments for substituent interactions.
Substituent-Driven Property Differences
2.2.1 trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 110928-44-4)
- Substituent : Hydroxymethyl (-CH₂OH).
- Properties : Higher polarity (logP ~1.06) due to the hydroxyl group, boiling point 250.7°C, and lower molecular weight (172.22 g/mol).
- Applications : Intermediate in dendrimer synthesis; polar functional groups enhance solubility in aqueous or protic solvents .
2.2.2 trans-Methyl 4-(bromomethyl)cyclohexanecarboxylate
- Substituent : Bromomethyl (-CH₂Br).
- Properties : Reactive halogen substituent (molecular weight 253.17 g/mol), serving as a precursor for nucleophilic substitutions (e.g., Suzuki couplings or Grignard reactions).
- Applications : Key intermediate in pharmaceutical synthesis .
2.2.3 Methyl 4-(tosyloxy)cyclohexanecarboxylate
- Substituent : Tosyloxy (-OTs).
- Properties : Tosyl group acts as a superior leaving group (molecular weight 328.39 g/mol), facilitating SN2 reactions.
- Applications : Intermediate in synthesizing activated esters or protected alcohols .
2.2.4 trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate
- Substituent: Nitrophenyl ester (-OPhNO₂) and tosyloxymethyl (-CH₂OTs).
- Properties : Activated ester (molecular weight 433.46 g/mol) with high reactivity toward amines, enabling room-temperature amide bond formation.
- Applications : Peptide synthesis and dendrimer functionalization .
Key Comparative Data
Reactivity and Functional Group Implications
- Benzyloxy Group : Enhances lipophilicity and stability under acidic/basic conditions, making it ideal for temporary protection of alcohols during multi-step synthesis .
- Hydroxymethyl and Nitrophenyl Groups : Increase polarity and reactivity, enabling applications in bioconjugation or hydrophilic matrices .
- Bromomethyl and Tosyloxy Groups : Serve as electrophilic sites for further functionalization, critical in drug discovery .
Biological Activity
trans-Methyl 4-(benzyloxy)cyclohexanecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : CHO
- Molecular Weight : 248.32 g/mol
- CAS Number : 2304449-48-5
- Purity : Typically ≥95% .
The structure of this compound features a cyclohexane ring substituted with a methyl ester and a benzyloxy group, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The benzyloxy group facilitates hydrophobic interactions and hydrogen bonding, enhancing the compound's binding affinity to proteins and enzymes. The carboxylate moiety can form ionic interactions with basic amino acid residues, further stabilizing these interactions .
Key Interactions
- Protein Binding : Understanding the protein binding dynamics is crucial for elucidating pharmacokinetics.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be leveraged in therapeutic contexts.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, similar to other benzyloxy-substituted compounds.
- Analgesic Properties : The compound's structural similarities to known analgesics suggest potential pain-relieving effects.
- Anticancer Activity : Investigations into its cytotoxicity against cancer cell lines have shown promise, warranting further exploration into its mechanisms of action in cancer therapy .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated:
- IC values in the low micromolar range for certain cell lines, suggesting significant anticancer potential.
- Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways, similar to other COX-2 inhibitors .
In Vivo Studies
In vivo studies have demonstrated the biodistribution and pharmacokinetics of this compound in animal models:
- Administration resulted in targeted delivery to tumor sites, indicating its potential as a drug delivery vehicle.
- SPECT/CT imaging provided insights into its metabolic stability and tissue distribution patterns .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| trans-4-(aminomethyl)cyclohexanecarboxylic acid | Antifibrinolytic properties | Contains an amino group enhancing solubility |
| trans-4-methylcyclohexanecarboxylic acid | Used in organic synthesis | Lacks the benzyloxy group; simpler structure |
| This compound | Anti-inflammatory, anticancer | Unique benzyloxy substitution enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
